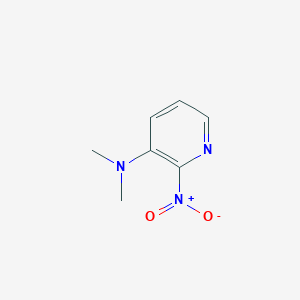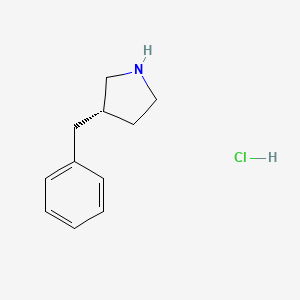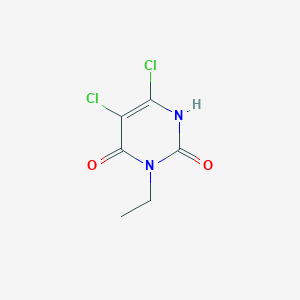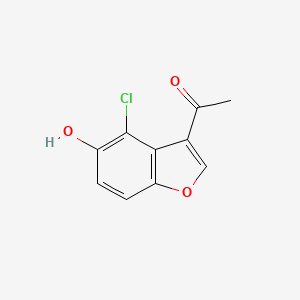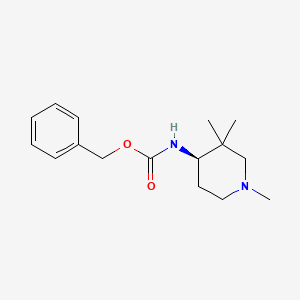
(R)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzyl group attached to a piperidine ring, which is further substituted with a carbamate group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trimethyl Group: The trimethyl substitution on the piperidine ring is achieved through alkylation reactions using methylating agents.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Carbamate Group: The final step involves the reaction of the piperidine derivative with a carbamoyl chloride to form the carbamate group.
Industrial Production Methods
Industrial production of ®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzyl or carbamate groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group is known to form covalent bonds with active site residues, leading to inhibition or activation of the target protein. Pathways involved include signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate: The enantiomer of the compound with different stereochemistry.
N-Benzylpiperidine: Lacks the carbamate group but shares the piperidine and benzyl moieties.
Benzylcarbamate: Contains the benzyl and carbamate groups but lacks the piperidine ring.
Uniqueness
®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate is unique due to its specific stereochemistry and the presence of both benzyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
benzyl N-[(4R)-1,3,3-trimethylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2)12-18(3)10-9-14(16)17-15(19)20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1 |
Clé InChI |
ZGLSHXHKWURFQQ-CQSZACIVSA-N |
SMILES isomérique |
CC1(CN(CC[C@H]1NC(=O)OCC2=CC=CC=C2)C)C |
SMILES canonique |
CC1(CN(CCC1NC(=O)OCC2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
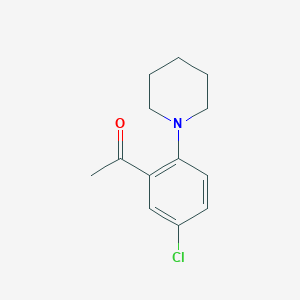
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)
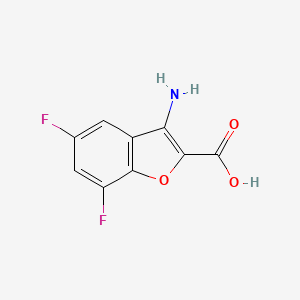

![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
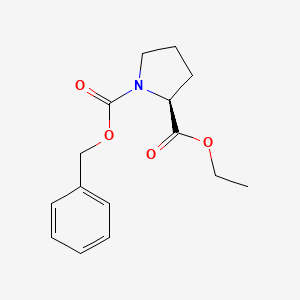
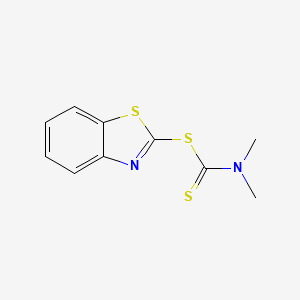
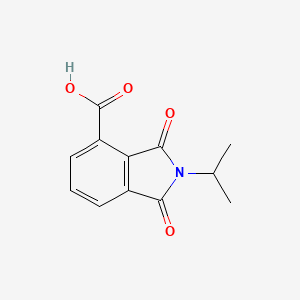
![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
